Calphostin B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

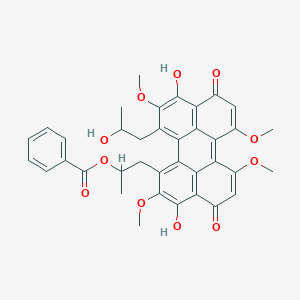

Calphostin B is a potent and selective protein kinase C (PKC) inhibitor that has been widely used in scientific research. It was first isolated from the fermentation broth of Cladosporium cladosporioides in 1988 and has since become a valuable tool for investigating the role of PKC in various biological processes. In

Scientific Research Applications

Inhibition of Protein Kinase C : Calphostin C, closely related to Calphostin B, is a highly potent and specific inhibitor of protein kinase C (PKC). This inhibition might contribute to its potent cytotoxic and antitumor activities, making it useful for therapeutic applications (Kobayashi, Nakano, Morimoto, & Tamaoki, 1989).

Antitumor Potential : Calphostins A, B, C, and D exhibit strong cytotoxic activity, with potential use in anticancer therapy. Their biological activity is also light-dependent, adding another layer to their potential applications (Merlic, Aldrich, Albaneze-Walker, & Saghatelian, 2000).

Apoptosis Induction : In studies on human glioma cells, Calphostin C induced apoptosis in a highly concentration-dependent manner. This effect was associated with a decrease in the transcription and translation of bcl-2, a gene involved in cell survival (Ikemoto, Tani, Matsumoto, Nakano, & Furuyama, 1995).

Light-Dependent Inhibition : The inhibition of protein kinase C by Calphostin C is dependent on exposure to light. This unique characteristic could be leveraged for specific therapeutic applications (Bruns, Miller, Merriman, Howbert, Heath, Kobayashi, Takahashi, Tamaoki, & Nakano, 1991).

Effect on Gene Expression : Calphostin-C can induce the accumulation of c-fos and c-jun mRNA in a light-dependent manner, suggesting its potential role in gene regulation (Gamou & Shimizu, 1994).

Impact on Drug Resistance : Calphostin C may reverse drug resistance via P-glycoprotein, independently of its effect on PKC activity. This could be significant in understanding the mechanisms of multidrug resistance in cancer cells (Gupta, Patel, Singh, & Gollapudi, 1994).

Inhibition of Phospholipase D Isoenzymes : Calphostin-c also inhibits phospholipase D (PLD) enzymes, suggesting its effect on targets beyond PKC. This could explain some PKC-independent effects observed when applied to intact cells (Sciorra, Hammond, & Morris, 2001).

Pharmacokinetic Features and Metabolism : An interesting aspect of Calphostin C is its pharmacokinetics and metabolism, offering insights into its potential as an anti-leukemic drug (Chen, Tai, Zhu, & Uckun, 1999).

Induction of Calcium-Dependent Apoptosis : Calphostin C induces calcium-dependent apoptosis in human acute lymphoblastic leukemia cells. This finding is important for understanding its mechanism of action in cancer treatment (Zhu, Narla, Fang, Chia, & Uckun, 1998).

Role in Thermotolerance : Research on BHK21 and tsAF8 cells suggests that Calphostin C may affect thermotolerance, implicating its role in stress response mechanisms (Shibuya, Kobatake, Uezu, Kobayashi, Matsushita, Kawasaki, Hanamoto, Kato, Kuroda, Asaumi, & Hiraki, 2003).

properties

CAS RN |

124824-06-2 |

|---|---|

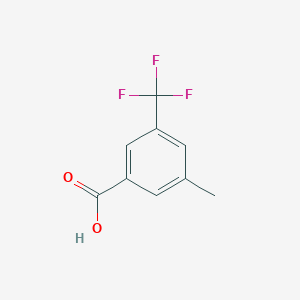

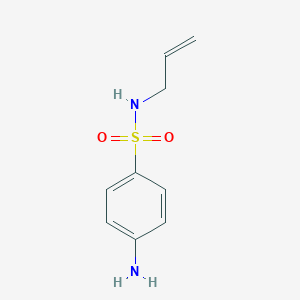

Molecular Formula |

C37H34O11 |

Molecular Weight |

654.7 g/mol |

IUPAC Name |

1-[3,10-dihydroxy-12-(2-hydroxypropyl)-2,6,7,11-tetramethoxy-4,9-dioxoperylen-1-yl]propan-2-yl benzoate |

InChI |

InChI=1S/C37H34O11/c1-16(38)12-19-25-26-20(13-17(2)48-37(43)18-10-8-7-9-11-18)36(47-6)34(42)28-22(40)15-24(45-4)30(32(26)28)29-23(44-3)14-21(39)27(31(25)29)33(41)35(19)46-5/h7-11,14-17,38,41-42H,12-13H2,1-6H3 |

InChI Key |

ZZTKVBAAURVMGM-UHFFFAOYSA-N |

SMILES |

CC(CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)CC(C)OC(=O)C6=CC=CC=C6)O |

Canonical SMILES |

CC(CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)CC(C)OC(=O)C6=CC=CC=C6)O |

synonyms |

calphostin B UCN 1028 B UCN 1028B UCN-1028B |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-chloro-1H-imidazo[4,5-b]pyridin-5-yl)formamide](/img/structure/B39714.png)